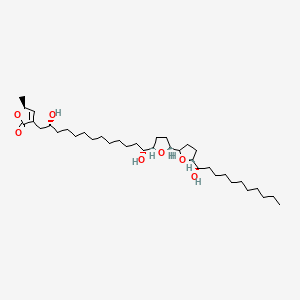

squamocin-G

Description

Properties

Molecular Formula |

C37H66O7 |

|---|---|

Molecular Weight |

622.9 g/mol |

IUPAC Name |

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34+,35+,36+/m0/s1 |

InChI Key |

MBABCNBNDNGODA-LUVUIASKSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Isomeric SMILES |

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Synonyms |

asimicin bullatacin rolliniastatin-1 rolliniastatin-2 |

Origin of Product |

United States |

Foundational & Exploratory

Squamocin-G from Annona glabra: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of squamocin-G, an annonaceous acetogenin, from the seeds of Annona glabra. The document details the experimental protocols for extraction and purification, presents available quantitative data, and illustrates the key experimental workflows and biological pathways associated with this potent bioactive compound.

Introduction

Annonaceous acetogenins are a class of polyketides derived from long-chain fatty acids found exclusively in the plant family Annonaceae. These compounds have garnered significant scientific interest due to their potent biological activities, including cytotoxic, antitumor, and pesticidal properties. This compound is a notable member of this class, and Annona glabra, commonly known as pond apple, has been identified as a key natural source. This guide focuses on the technical aspects of its discovery and isolation from this specific plant species.

Discovery and Bioactivity

This compound has been identified as a potent bioactive acetogenin isolated from Annona glabra. Its biological activities are a subject of ongoing research, with significant findings in its antifungal and cytotoxic effects. The mechanism of action for annonaceous acetogenins, in general, involves the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to a depletion of ATP.

Recent studies have also investigated the specific molecular targets of this compound. Its antifungal activity, for instance, is attributed to its ability to bind to succinate dehydrogenase and β-tubulin[1]. Furthermore, a patent has reported the cytotoxic activity of this compound against several cancer cell lines, including P-388 mouse leukemia, PC-6 human lung cancer, and NUGC-3 human gastric cancer cell lines, although specific IC50 values were not provided in that document[2].

Experimental Protocols

The isolation of this compound from Annona glabra seeds is a multi-step process involving extraction, fractionation, and chromatographic purification. While a detailed, consolidated protocol for this compound is not available in a single publication, the following methodology is synthesized from established procedures for isolating acetogenins from Annona glabra.

Plant Material and Extraction

-

Plant Material : Air-dried seeds of Annona glabra are used as the starting material.

-

Grinding and Defatting : The dried seeds are ground into a fine powder. This powder is then typically defatted using a non-polar solvent like n-hexane to remove oils, which can interfere with subsequent extraction and purification steps.

-

Extraction : The defatted seed powder is then extracted with a polar solvent. Methanol is commonly used for this purpose. The extraction is typically carried out at room temperature with stirring for an extended period (e.g., 24-48 hours) and repeated multiple times to ensure exhaustive extraction of the bioactive compounds. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Purification

The crude methanolic extract is subjected to a series of fractionation and chromatographic steps to isolate this compound.

-

Solvent Partitioning : The crude extract is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as dichloromethane (DCM) and ethyl acetate. This compound, being a relatively non-polar acetogenin, is expected to be concentrated in the DCM fraction.

-

Column Chromatography : The bioactive fraction (typically the DCM fraction) is then subjected to column chromatography.

-

Adsorbent : Silica gel is commonly used as the stationary phase.

-

Elution : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane, ethyl acetate, and methanol.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate visualizing agent (e.g., Kedde's reagent) to identify those containing acetogenins.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions enriched with this compound are further purified using preparative HPLC.

-

Column : A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase : An isocratic or gradient system of methanol and water is a common mobile phase.

-

Detection : UV detection is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

-

Quantitative Data

Quantitative data for this compound from Annona glabra is limited in the available literature. However, some key data points have been reported.

Yield and Purity

One study has quantified the content of this compound in dichloromethane extracts of Annona glabra seeds, indicating its presence in significant amounts[1]. However, the specific yield of pure this compound following the complete isolation process is not explicitly stated.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

| Parameter | Data | Reference |

| ¹³C NMR | Signals at δ 24.4 and 25.7 ppm are characteristic and distinguish it from its isomer, bullatacin. | [2] |

| Mass Spec. | The molecular weight and fragmentation pattern are key identifiers. LC-MS/MS methods have been developed for the analysis of related acetogenins. | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Annona glabra seeds.

Caption: Isolation workflow for this compound.

Proposed Antifungal Mechanism

The proposed mechanism of antifungal action for this compound involves the inhibition of key cellular processes.

Caption: Proposed antifungal signaling pathway.

Conclusion

This compound, isolated from Annona glabra, represents a promising natural product with significant biological activities. This guide has outlined the fundamental procedures for its discovery and isolation, providing a framework for researchers in natural product chemistry and drug development. Further research is warranted to fully elucidate its pharmacological profile, including detailed cytotoxic assays and in-vivo studies, which will be crucial for assessing its therapeutic potential. The development of standardized, high-yield isolation protocols will also be essential for advancing the research and potential application of this potent acetogenin.

References

- 1. researchgate.net [researchgate.net]

- 2. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]

- 3. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of squamocin to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Squamocin-G

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological context of squamocin-G, an annonaceous acetogenin. The information is compiled from spectroscopic data and isolation protocols reported in peer-reviewed literature, aiming to serve as a foundational resource for further research and development.

Introduction to this compound

This compound is a member of the annonaceous acetogenins, a large family of polyketide natural products isolated from plants of the Annonaceae family. These compounds are characterized by a long aliphatic chain containing oxygenated functional groups, including hydroxyls, ketones, and one or more tetrahydrofuran (THF) rings, terminating in an α,β-unsaturated γ-lactone. This compound, specifically, is an adjacent bis-tetrahydrofuranic acetogenin isolated from the seeds of Annona squamosa L.[1][2]. The acetogenins, as a class, are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, which is the basis for their significant cytotoxic and antitumor activities[3].

Chemical Structure and Stereochemistry

The definitive structure of this compound was established through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the absolute stereochemistry of this compound has not been explicitly detailed in the available literature, the stereochemical assignment of closely related acetogenins is typically accomplished using techniques such as Mosher's ester analysis of secondary alcohols.

Molecular Formula: C₃₇H₆₆O₇

Core Structure: The structure of this compound is characterized by a 37-carbon chain. Key features include:

-

An α,β-unsaturated γ-lactone (butenolide) ring at one end of the aliphatic chain.

-

Two adjacent tetrahydrofuran (THF) rings.

-

Multiple hydroxyl (-OH) groups along the carbon chain.

The precise connectivity and stereochemistry of these functional groups are crucial for its biological activity. Based on the initial report, the structures of this compound and related compounds were established on the basis of spectral evidence[1][2].

Quantitative Data

The structural elucidation of this compound is supported by quantitative spectroscopic data. Below is a summary of the reported NMR data for the compound.

Table 1: NMR Spectroscopic Data for this compound

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 174.33 | - |

| 2 | 131.18 | - |

| 3 | 33.2 | 2.40 (dd, 15.0, 8.2), 2.50 (br d, 15.0) |

| 4 | 69.99 | 3.85 (m) |

| 5 | 37.39 | - |

| 6 or 13 | 25.54 | - |

| 13 or 6 | 25.61 | - |

| 7, 8, 9, 10, 11, 12, 27, 28, 29, 30, 31 | 29.10–29.67 | - |

| 14 | 33.32 | - |

| 15 | 74.04 | 3.39 (m) |

| 16 | 83.2 | 3.84–3.93 (m) |

| 17 | 28.34 | - |

| 18, 21 | 28.88–28.93 | - |

| 19 or 20 | 82.26 | 3.84–3.90 (m) |

| 20 or 19 | 82.51 | 3.84–3.90 (m) |

| 22 | 24.49 | - |

| 23 | 82.77 | 3.84–3.93 (m) |

| 24 | 71.33 | 3.84–3.93 (m) |

| 25 | 32.42 | - |

| 26 | 26.03 | - |

| 32 | 31.89 | - |

| 33 | 22.67 | - |

| 34 | 14.10 | 0.87 (t, 6.9) |

| 35 | 151.77 | 7.18 (br s) |

| 36 | 77.97 | 5.06 (qq, 6.8, 1.4) |

| 37 | 19.10 | 1.44 (d, 6.7) |

Note: Data sourced from a 2023 study on Annona atemoya. The assignments for C-6/C-13 and C-19/C-20 are interchangeable based on the provided data.

Table 2: Cytotoxicity of Related Annonaceous Acetogenins

| Compound/Extract | Cell Line | IC₅₀ (µg/mL) |

| A. squamosa Seed Extract | MCF-7 | 0.25 |

| A. squamosa Seed Extract | Hep G2 | 0.36 |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and characterization of this compound, based on methodologies reported for annonaceous acetogenins.

The isolation of this compound from its natural source, such as the seeds of Annona squamosa, typically involves solvent extraction followed by chromatographic separation.

-

Preparation of Plant Material: Air-dried and powdered seeds of Annona squamosa are used as the starting material.

-

Solvent Extraction: The powdered seeds are extracted with a non-polar solvent, such as petroleum ether or hexane, to isolate the lipophilic acetogenins. This is often performed using a Soxhlet apparatus or by maceration at room temperature.

-

Crude Extract Preparation: The resulting organic solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different classes of compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing acetogenins.

-

Further Purification: Fractions rich in this compound are further purified using repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

The structure of the purified this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to determine the molecular weight and molecular formula of the compound. Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern, which helps in identifying the core structure and the location of functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment of protons, including their connectivity and stereochemical relationships through coupling constants.

-

¹³C NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., carbonyl, olefinic, oxygenated carbons).

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the carbon skeleton and the placement of functional groups.

-

-

Stereochemical Analysis (Mosher's Ester Method): To determine the absolute configuration of the hydroxyl-bearing stereocenters, the purified acetogenin is derivatized with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride. The ¹H NMR spectra of the resulting diastereomeric esters are then analyzed. The differences in the chemical shifts of protons near the newly formed ester linkage can be used to assign the absolute stereochemistry at that center.

Visualizations

The following diagrams illustrate the generalized structure of an adjacent bis-THF acetogenin and a workflow for its isolation.

Caption: Generalized structure of an adjacent bis-THF acetogenin.

Caption: Experimental workflow for the isolation of this compound.

References

- 1. Annonaceous Acetogenins from the Seeds of Annona squamosa. Adjacent Bis-tetrahydrofuranic Acetogenins [dl.bhu.ac.in]

- 2. Annonaceous Acetogenins from the Seeds of Annona squamosa. Adjacent Bis-tetrahydrofuranic Acetogenins [dl.bhu.ac.in]

- 3. tandfonline.com [tandfonline.com]

- 4. Anti-tumor activity of Annona squamosa seeds extract containing annonaceous acetogenin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Squamocin-G: A Technical Guide to its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squamocin-G, a member of the annonaceous acetogenins, has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of its biological activity against various cancer cells. It details the cytotoxic effects, underlying molecular mechanisms, and key signaling pathways modulated by this compound. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its mechanisms of action to support further research and drug development efforts.

Introduction

Annonaceous acetogenins, a class of polyketides derived from plants of the Annonaceae family, are recognized for their potent cytotoxic properties against a wide range of cancer cell lines.[1][2] Squamocin, a prominent member of this family, has been shown to be a powerful and effective antitumor agent.[3] This guide focuses specifically on this compound and its multifaceted biological activities that lead to cancer cell death. It is designed to be a valuable resource for researchers and professionals in the field of oncology drug discovery.

Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic effects across a variety of cancer cell lines. Its efficacy is often highlighted by its low half-maximal inhibitory concentration (IC50) values, indicating its ability to inhibit cancer cell proliferation at nanomolar to micromolar concentrations.

Table 1: Cytotoxicity of Squamocin and Related Compounds against Various Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Squamocin | SCC15 (Head and Neck Squamous Cell Carcinoma) | 11.65 µg/mL | [4] |

| Squamocin | SCC25 (Head and Neck Squamous Cell Carcinoma) | 10.85 µg/mL | [4] |

| Squamocin | T24 (Bladder Cancer) | Not specified, but cytotoxic to all tested cancer lines | [5] |

| Squamocin | MCF-7 (Breast Cancer) | ~100 times more effective than adriamycin | [4] |

| Squamocin P | MCF-7/ADR (Multidrug-resistant Breast Cancer) | 3.34 µM | [6] |

| Annosquatin III | MCF-7/ADR (Multidrug-resistant Breast Cancer) | 4.04 µM | [6] |

| Squamocin P | SMMC 7721/T (Multidrug-resistant Hepatoma) | 0.435 µM | [6] |

| Annosquatin III | SMMC 7721/T (Multidrug-resistant Hepatoma) | 1.79 µM | [6] |

| Annona squamosa leaf isolate | HeLa (Cervical Cancer) | 70.9021 ppm | [7] |

| Free Annonacin | MCF-7 (Breast Cancer) | 4.52 µg/mL | [8] |

| Free Squamocin | MCF-7 (Breast Cancer) | 10.03 µg/mL | [8] |

| Compound 1 (from Annona glabra) | MIA PaCa-2 (Pancreatic Cancer) | 11.01 ± 1.43 µM | [9] |

| Compound 1 (from Annona glabra) | Panc-1 (Pancreatic Cancer) | 19.06 ± 0.28 µM | [9] |

| Compound 1 (from Annona glabra) | KPC (Pancreatic Cancer) | 17.86 ± 0.87 µM | [9] |

Molecular Mechanisms of Action

This compound induces cancer cell death through multiple interconnected mechanisms, primarily by triggering apoptosis, inducing cell cycle arrest, and modulating key signaling pathways.

Induction of Apoptosis

Squamocin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10]

Key observations include:

-

Activation of Caspases: Squamocin treatment leads to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[3][5]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to its inactivation and facilitating cell death.[3][5]

-

Modulation of Bcl-2 Family Proteins: Squamocin induces the expression of pro-apoptotic proteins such as Bax and Bad.[5] This shift in the balance of Bcl-2 family proteins towards apoptosis is a critical step in the intrinsic pathway.

-

Mitochondrial Dysfunction: Squamocin inhibits the mitochondrial respiratory Complex I (NADH-ubiquinone oxidoreductase), leading to decreased ATP production and the generation of reactive oxygen species (ROS), which can further trigger the apoptotic cascade.[4]

Caption: this compound induced apoptosis pathway.

Cell Cycle Arrest

Squamocin has been shown to arrest the cell cycle at the G1 phase in several cancer cell lines, including T24 bladder cancer cells and glioma, hepatocellular carcinoma, and colon cancer cells.[3][5] More recent studies have also indicated cell cycle arrest at the S and G2/M phases in head and neck squamous cell carcinoma cells.[4] This cell cycle arrest prevents cancer cells from proliferating and can make them more susceptible to apoptosis. The arrest is often associated with the modulation of histone H3 phosphorylation.[3]

Modulation of Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and survival. Squamocin has been observed to modulate this pathway to promote apoptosis. Specifically, it has been shown to:

-

Decrease ERK Phosphorylation: The Extracellular signal-Regulated Kinase (ERK) is typically associated with cell survival. Squamocin treatment leads to a decrease in its phosphorylation (activation).[3]

-

Increase JNK Phosphorylation: The c-Jun N-terminal Kinase (JNK) is often involved in stress responses and apoptosis. Squamocin increases the phosphorylation (activation) of JNK.[3]

Caption: Modulation of MAPK signaling by this compound.

Recent research has uncovered a novel mechanism involving ER stress. Squamocin induces ER stress, which in turn leads to the ER-associated degradation (ERAD) of two key oncoproteins:

-

EZH2 (Enhancer of zeste homolog 2): A histone methyltransferase often overexpressed in cancer.

-

MYC: A potent proto-oncogene.

The degradation of EZH2 and MYC via the ubiquitin-proteasome system ultimately results in the arrest of tumor growth.[4]

Caption: ER stress-mediated degradation of EZH2/MYC by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of this compound. Specific details may need to be optimized based on the cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for MTT cell viability assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., caspase-3, PARP, p-ERK, p-JNK, EZH2, MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities relative to the loading control.

Conclusion and Future Directions

This compound is a promising natural compound with potent and broad-spectrum anticancer activity. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways, including MAPK and the ER stress-EZH2/MYC axis, makes it an attractive candidate for further investigation. While it demonstrates significant efficacy, challenges such as its high lipophilicity and poor water solubility need to be addressed to enhance its therapeutic potential.[1] Future research should focus on developing novel drug delivery systems, such as nanoparticle formulations, to improve its bioavailability and tumor-targeting capabilities, as well as conducting further in vivo studies to validate its preclinical efficacy and safety.[8][11]

References

- 1. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective cytotoxicity of squamocin on T24 bladder cancer cells at the S-phase via a Bax-, Bad-, and caspase-3-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer acumens of three Annona species: a proportional review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Cervical anticancer activities of Annona squamosa Linn. leaf isolate | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Enhancing the Anticancer Activity of Squamocin for Breast Cancer Treatment Using Nanodiamond Nanoparticles: An In Vivo Study | HAYATI Journal of Biosciences [journal.ipb.ac.id]

The Inhibitory Action of Squamocin-G on Mitochondrial Complex I: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squamocin-G, a member of the annonaceous acetogenin family of natural products, is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This document provides an in-depth technical guide on the mechanism of action of this compound, focusing on its interaction with complex I and the downstream cellular consequences. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and a visualization of the implicated signaling pathways. This information is intended to support further research and drug development efforts targeting mitochondrial metabolism.

Introduction

Mitochondrial complex I is the first and largest enzyme of the electron transport chain, playing a crucial role in cellular respiration and ATP production. Its inhibition has significant implications for cellular metabolism and survival, making it a key target for drug discovery, particularly in the field of oncology. Annonaceous acetogenins, a class of polyketides isolated from plants of the Annonaceae family, are among the most potent inhibitors of complex I. This compound belongs to this family and exhibits significant cytotoxic activity against various cancer cell lines. This whitepaper will delve into the molecular mechanisms underlying the inhibitory effects of this compound on mitochondrial complex I.

Mechanism of Action

This compound exerts its inhibitory effect on mitochondrial complex I by interacting with the ubiquinone binding pocket of the enzyme. This interaction is believed to be competitive with the natural substrate, ubiquinone (Coenzyme Q10). The binding of this compound blocks the transfer of electrons from NADH to ubiquinone, thereby halting the flow of electrons through the respiratory chain.

Competition experiments with other complex I inhibitors, such as rotenone and piericidin A, suggest that squamocin and related acetogenins bind at a site that overlaps with the ubiquinone substrate-binding domain. Specifically, studies on heterocyclic analogues of squamocin indicate a negative allosteric effect at the ubiquinone-binding site, supporting the existence of a large, cooperatively regulated inhibitor/ubiquinone-binding pocket within the catalytic core of the enzyme[1].

The inhibition of complex I by this compound leads to two primary consequences: a drastic reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).

Quantitative Data

| Compound | Cell Line | IC50 | Reference |

| Squamocin | HL-60 (Human promyelocytic leukemia) | 0.17 µg/mL | [2] |

Note: The provided IC50 value represents the concentration required to inhibit the proliferation of the specified cancer cell line by 50% and is a measure of the compound's overall cytotoxicity, which is mechanistically linked to its potent inhibition of mitochondrial complex I.

Downstream Signaling Pathways

The inhibition of mitochondrial complex I by this compound triggers a cascade of downstream signaling events, ultimately leading to apoptotic cell death.

ATP Depletion and ROS Production

The immediate consequence of complex I inhibition is a sharp decrease in the mitochondrial membrane potential and a subsequent reduction in ATP synthesis. This energy crisis, coupled with the backup of electrons in the electron transport chain, leads to the increased generation of superoxide radicals and other reactive oxygen species (ROS).

Apoptotic Pathway Activation

The accumulation of ROS and the depletion of ATP act as triggers for the intrinsic pathway of apoptosis. This involves the activation of pro-apoptotic proteins such as Bax and Bad, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates the executioner caspase, caspase-3.

Furthermore, squamocin has been shown to activate the stress-activated protein kinase (SAPK)/JNK signaling pathway, which can also contribute to the apoptotic response.

The following diagram illustrates the proposed signaling pathway:

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on mitochondrial function.

Mitochondrial Complex I Activity Assay (Colorimetric)

This protocol describes a method to determine the activity of mitochondrial complex I by measuring the decrease in NADH absorbance.

Caption: Experimental workflow for Complex I activity assay.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Antimycin A (to inhibit complex III)

-

Coenzyme Q1 (ubiquinone analog)

-

NADH

-

This compound

-

96-well UV-transparent plate

-

Spectrophotometer with kinetic reading capabilities

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).

-

Reaction Setup: In a 96-well plate, add the assay buffer, antimycin A (final concentration ~2 µM), and Coenzyme Q1 (final concentration ~50 µM).

-

Sample Addition: Add the mitochondrial suspension to each well (e.g., 20-50 µg of protein).

-

Inhibitor Addition: Add varying concentrations of this compound to the test wells. Add the vehicle (e.g., DMSO) to the control wells.

-

Incubation: Incubate the plate at 30°C for 5-10 minutes.

-

Reaction Initiation: Initiate the reaction by adding NADH (final concentration ~100-200 µM).

-

Measurement: Immediately start measuring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

Data Analysis: Calculate the rate of NADH oxidation (change in absorbance per minute). Determine the percentage of inhibition by this compound relative to the vehicle control.

Cellular ATP Level Measurement

This protocol describes a luminescence-based assay to quantify cellular ATP levels.

Materials:

-

Cells cultured in a 96-well plate

-

This compound

-

ATP measurement kit (e.g., ATPlite)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired time period.

-

Lysis: Add the cell lysis solution provided in the ATP measurement kit to each well and incubate according to the manufacturer's instructions to release ATP.

-

Substrate Addition: Add the luciferase/luciferin substrate solution to each well.

-

Measurement: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Quantify ATP levels by comparing the luminescence of treated samples to a standard curve of known ATP concentrations.

Reactive Oxygen Species (ROS) Measurement

This protocol describes a fluorescence-based assay using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cells cultured in a 96-well plate

-

This compound

-

DCFH-DA

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired time period.

-

Staining: Remove the treatment medium and wash the cells with PBS. Incubate the cells with DCFH-DA (e.g., 10 µM in PBS) in the dark at 37°C for 30 minutes.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS.

Conclusion

This compound is a potent inhibitor of mitochondrial complex I, acting at the ubiquinone binding site. Its inhibitory action leads to a cascade of cellular events, including ATP depletion, increased ROS production, and ultimately, apoptosis. The quantitative data on its cytotoxicity, combined with the understanding of its mechanism and the availability of robust experimental protocols, positions this compound and related acetogenins as important tools for studying mitochondrial function and as promising leads for the development of novel anticancer therapeutics. Further research is warranted to determine the precise kinetic parameters of this compound's interaction with complex I and to fully elucidate its potential in a clinical setting.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annonaceous acetogenins, a class of polyketides found in the Annonaceae family of plants, have garnered significant attention for their potent biological activities, including their neurotoxic effects. Among these, squamocin-G and its structural relatives stand out for their association with atypical Parkinsonian syndromes. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound and related acetogenins, with a focus on their mechanisms of action, quantitative toxicity data, and the experimental protocols used for their evaluation. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working in the fields of neurotoxicology, neurodegenerative diseases, and natural product chemistry. The primary mechanism of acetogenin-induced neurotoxicity is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This disruption of cellular energy metabolism leads to a cascade of downstream events, including ATP depletion, oxidative stress, and ultimately, neuronal cell death. Furthermore, emerging evidence links acetogenin exposure to the hyperphosphorylation and aggregation of the microtubule-associated protein tau, a hallmark of several neurodegenerative disorders, including Alzheimer's disease and progressive supranuclear palsy. This guide will delve into the intricate signaling pathways implicated in these processes and provide detailed methodologies for the key experiments cited.

Quantitative Neurotoxicity Data

The neurotoxic potential of various acetogenins has been quantified using different neuronal cell models and viability assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following tables summarize the available quantitative data.

| Compound | Cell Model | Assay | IC50 | Reference |

| Annonacin | Dopaminergic Neurons | - | 0.018 µM | |

| Annonacin | Primary Rat Cortical Neurons | MTT | 30.07 µg/mL (approx. 50 µM) | |

| Annonacin | Rat Striatal Neurons | - | - | - |

| Squamocin | - | - | - | Data not explicitly found in search results. |

| Crude Extracts | ||||

| A. triloba EtOAc Extract | Primary Rat Cortical Neurons | MTT | 47.96 µg/mL | |

| A. muricata Pulp Extract | LUHMES Neurons | LDH | Induces 67% cell death at 1 mg/mL | |

| A. squamosa Pulp Extract | LUHMES Neurons | LDH | Induces cell death at 10 mg/mL |

Table 1: Comparative Neurotoxicity of Annonaceous Acetogenins and Extracts.

Core Mechanism of Action: Mitochondrial Complex I Inhibition

The primary molecular target of this compound and related acetogenins is Complex I of the mitochondrial electron transport chain. This large multi-subunit enzyme plays a crucial role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone. The inhibition of Complex I by acetogenins disrupts this process, leading to a cascade of detrimental downstream effects.

Signaling Pathway of Acetogenin-Induced Neurotoxicity

The following diagram illustrates the signaling cascade initiated by the inhibition of mitochondrial Complex I by acetogenins.

Caption: Signaling pathway of acetogenin-induced neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxic effects of this compound and related acetogenins.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound or other acetogenins in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include untreated control wells (vehicle only). Incubate for the desired time period (e.g., 24, 48 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution

Squamocin-G: A Technical Guide to its Antifungal and Nematicidal Properties

A Comprehensive Overview for Researchers and Drug Development Professionals

Squamocin-G, a member of the Annonaceous acetogenin family of natural products, has demonstrated significant potential as a biopesticide due to its potent antifungal and nematicidal activities. This technical guide provides an in-depth analysis of its biological effects, mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Quantitative Efficacy of this compound

The following tables summarize the available quantitative data on the antifungal and nematicidal activity of this compound and related acetogenins.

Table 1: Nematicidal Activity of Annonaceous Acetogenins

| Compound | Target Nematode | Efficacy Metric | Value | Reference |

| This compound | Meloidogyne incognita | Potent Activity | Not specified | [1] |

| Eight Acetogenins (unspecified) | Bursaphelenchus xylophilus | LD₅₀ | 0.006 - 0.048 µg/mL | [1] |

Table 2: Antifungal Activity of Annonaceous Acetogenins

| Compound | Target Fungus | Efficacy Metric | Value | Reference |

| This compound | Phytophthora infestans | Potent in vitro & in vivo activity | Not specified | [1] |

| Squamocin | Phytophthora infestans | Potent in vitro & in vivo activity | Not specified | [1] |

| Squamostatin-A | Phytophthora infestans | Potent in vitro & in vivo activity | Not specified | [1] |

| Squamostatin-A | Puccinia recondita | Effective control | Not specified | [1] |

Mechanism of Action: Mitochondrial Complex I Inhibition

The primary mechanism of action for this compound and other Annonaceous acetogenins is the potent and specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2][3] This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death in susceptible organisms.

Recent studies have also suggested a potential interaction with other mitochondrial components. For instance, the binding of this compound to succinate dehydrogenase (Complex II) and β-tubulin has been investigated as a possible contributor to its antifungal activity against Colletotrichum sp. and Fusarium sp.

Below is a diagram illustrating the proposed mechanism of action.

Experimental Protocols

The following are representative protocols for assessing the antifungal and nematicidal activity of this compound, based on established methodologies for Annonaceous acetogenins.

This protocol describes a method to determine the inhibitory effect of this compound on the mycelial growth of P. infestans.

References

The Insecticidal Potential of Squamocin-G: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Squamocin-G, a member of the annonaceous acetogenin family of natural products, has emerged as a compound of significant interest in the development of novel bio-insecticides. Extracted from plants of the Annonaceae family, this potent secondary metabolite exhibits a broad spectrum of activity against various agricultural pests. Its complex and multi-faceted mechanism of action, primarily targeting cellular respiration, makes it a compelling candidate for pest management strategies, particularly in the context of increasing resistance to conventional synthetic insecticides. This technical guide provides an in-depth overview of the insecticidal properties of this compound, detailing its mechanisms of action, summarizing key quantitative efficacy data, and outlining the experimental protocols used to evaluate its bioactivity.

Mechanism of Action

The primary insecticidal activity of this compound and other annonaceous acetogenins stems from their potent inhibition of the mitochondrial electron transport chain.[1] Specifically, this compound targets Complex I (NADH: ubiquinone oxidoreductase), a critical enzyme in cellular respiration.[1] By binding to the ubiquinone catalytic site, it effectively blocks the transfer of electrons from NADH, leading to a cascade of cytotoxic events.[1] This disruption of oxidative phosphorylation results in a significant depletion of cellular ATP, ultimately causing energy deprivation and cell death through apoptosis.[1]

Recent studies have revealed that this compound possesses multiple modes of action beyond mitochondrial inhibition, particularly in the midgut of insects. In larvae of the mosquito Aedes aegypti, squamocin has been shown to induce autophagy, as evidenced by the increased expression of autophagy-related genes Atg1 and Atg8.[2][3][4] Furthermore, it downregulates the expression of V-ATPase and aquaporin (Aqp4) genes, disrupting ion and water transport across the gut epithelium.[2][3][4] This multi-pronged attack on essential physiological processes may reduce the likelihood of insects developing resistance.[2][3]

Signaling Pathway of this compound's Cytotoxic Effects

Caption: Molecular mechanism of this compound, targeting mitochondrial Complex I and midgut cells.

Quantitative Insecticidal Activity

This compound has demonstrated significant insecticidal effects against a range of agricultural pests, most notably lepidopteran species such as the fall armyworm, Spodoptera frugiperda. The following tables summarize the quantitative data on its efficacy from various studies.

Table 1: Mortality of Spodoptera frugiperda Larvae Treated with this compound

| Concentration | Exposure Time (hours) | Mortality (%) | Application Method | Reference |

| 50 µg/mL | 72 | 93 | Semi-field spray on corn | [5][6] |

| 100 µg/mL | 72 | 100 | Semi-field spray on corn | [5][6] |

| 100 µg/g of diet | Not specified | 100 | Diet Incorporation | [7] |

| 100 µg/mL | 72 | 55 | Laboratory Bioassay | [4] |

Table 2: General Activity Spectrum of this compound

| Pest Species | Order | Effect Noted | Reference |

| Spodoptera frugiperda | Lepidoptera | High larval mortality, antifeedant effects | [7][8][9] |

| Aedes aegypti | Diptera | Larvicidal, cytotoxic to midgut cells | [3] |

| Myzus persicae | Hemiptera | Toxic (30% mortality at unspecified conc.) | [3] |

| Plutella xylostella | Lepidoptera | Toxic to larvae | [10] |

| Ceratitis capitata | Diptera | Oviposition deterrent | [10] |

Experimental Protocols

Standardized bioassays are crucial for determining the efficacy and lethal concentrations of insecticidal compounds. Below are detailed methodologies for three common types of bioassays used in the evaluation of this compound and other botanical insecticides.

Protocol 1: Diet Incorporation Bioassay

This method is effective for assessing the toxicity of compounds against chewing insects, particularly lepidopteran larvae.

Objective: To determine the lethal concentration (LC50) of this compound when ingested by the target pest.

Materials:

-

Target insect larvae (e.g., second instar S. frugiperda)

-

Artificial larval diet components (e.g., yeast, beans, wheat germ, agar, ascorbic acid, etc.)[4][7][11]

-

This compound stock solution (dissolved in a volatile solvent like acetone)

-

Petri dishes or multi-well plates

-

Fine camel-hair brush

-

Incubator or environmental chamber set to appropriate conditions (e.g., 25°C ± 1°C, 50-60% RH, 10:14 L:D photoperiod)[4]

Procedure:

-

Diet Preparation: Prepare the artificial larval diet according to a standard laboratory procedure.[4][11] Allow the diet to cool to approximately 50-60°C before adding the test compound.

-

Dose Preparation: Prepare serial dilutions of the this compound stock solution.

-

Incorporation: For each concentration, add a precise volume of the this compound solution to a known weight of the molten diet to achieve the desired final concentration (e.g., µg of compound per g of diet).[7][11] A control diet should be prepared by adding only the solvent. Mix thoroughly to ensure even distribution.

-

Dispensing: Dispense the treated and control diets into individual petri dishes or the wells of a multi-well plate. Allow the diet to solidify completely.

-

Insect Infestation: Using a fine camel-hair brush, carefully transfer one larva into each container.

-

Incubation: Place the containers in an incubator under controlled environmental conditions.

-

Mortality Assessment: Record larval mortality at predetermined intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded gently with the brush.

-

Data Analysis: Use the mortality data to perform a probit analysis to calculate the LC50 value and its 95% confidence intervals.

Protocol 2: Leaf Dip Bioassay

This method is widely used for evaluating the contact and ingestion toxicity of insecticides on foliage-feeding insects like aphids and caterpillars.

Objective: To assess the toxicity of this compound when applied to a leaf surface.

Materials:

-

Fresh, untreated host plant leaves (e.g., cabbage, cotton, maize)[4]

-

This compound and a suitable surfactant/emulsifier

-

Distilled water

-

Beakers

-

Forceps

-

Filter paper or paper towels

-

Petri dishes lined with moistened filter paper

-

Target insects (e.g., Plutella xylostella larvae, Myzus persicae adults)

Procedure:

-

Solution Preparation: Prepare a series of aqueous dilutions of this compound. A small amount of a non-ionic surfactant (e.g., Tween-80 at 0.1%) should be added to ensure even wetting of the leaf surface. A control solution containing only water and the surfactant should also be prepared.

-

Leaf Dipping: Using forceps, immerse a leaf disc or whole leaf into a test solution for a set time (e.g., 10-30 seconds) with gentle agitation.[12]

-

Drying: Place the dipped leaves on filter paper or a wire mesh to air-dry for 1-2 hours in a fume hood.

-

Bioassay Setup: Place each dried, treated leaf into a petri dish containing a piece of moistened filter paper to maintain turgidity.

-

Insect Introduction: Introduce a known number of test insects (e.g., 10-20 individuals) onto the leaf surface in each petri dish.

-

Incubation: Maintain the petri dishes under controlled conditions.

-

Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: Calculate the LC50 value using probit analysis.

Experimental Workflow Diagram

Caption: General workflow for conducting insecticidal bioassays with this compound.

Conclusion and Future Directions

This compound exhibits potent insecticidal properties against several key agricultural pests, driven by a multi-target mechanism of action that includes the inhibition of mitochondrial respiration and disruption of midgut physiology. This complexity suggests a lower risk of resistance development compared to single-target-site insecticides. The data presented herein, particularly against Spodoptera frugiperda, underscore its potential as a lead compound for the development of new botanical insecticides.

Future research should focus on several key areas:

-

Spectrum Expansion: Conducting standardized bioassays to determine the LC50 values of pure this compound against a wider range of economically important pests, including sap-sucking insects and coleopterans.

-

Field Trials: Translating laboratory and semi-field results into robust field trials to evaluate performance under real-world agricultural conditions.

-

Formulation Development: Optimizing formulations to enhance the stability, residual activity, and delivery of this compound, thereby improving its efficacy and commercial viability.

-

Toxicology: Performing comprehensive toxicological studies to assess its safety profile for non-target organisms, including beneficial insects, pollinators, and vertebrates.

By addressing these research gaps, the full potential of this compound as a safe and effective tool in integrated pest management (IPM) programs can be realized.

References

- 1. rjas.org [rjas.org]

- 2. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. Leaf dip bioassay [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. neptjournal.com [neptjournal.com]

- 7. journals.rdagriculture.in [journals.rdagriculture.in]

- 8. researchgate.net [researchgate.net]

- 9. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijcmas.com [ijcmas.com]

- 12. entomoljournal.com [entomoljournal.com]

Initial Exploratory Studies on the Bioactivity of Squamocin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Squamocin, a member of the Annonaceous acetogenins (ACGs), represents a class of potent polyketides derived from plants of the Annonaceae family.[1][2] These natural products have garnered significant attention for their profound cytotoxic and antitumor activities.[2] Squamocin, in particular, has demonstrated significant bioactivity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutics.[1] Initial studies have elucidated a multi-faceted mechanism of action, primarily centered on the disruption of cellular energy metabolism and the induction of stress pathways, ultimately leading to apoptotic cell death. This document provides a comprehensive overview of the foundational research into squamocin's bioactivity, detailing its effects on cancer cells, the signaling pathways it modulates, and the experimental protocols used to ascertain these activities. While this guide focuses on the broader research attributed to "squamocin," it is important to note that specific data for the "squamocin-G" isomer is not distinctly available in the reviewed literature. The findings presented herein are based on studies of squamocin and other closely related isomers.

Cytotoxic Bioactivity of Squamocin

Squamocin exhibits potent antiproliferative effects across a range of cancer types. Its cytotoxicity has been shown to be significantly higher than some conventional anticancer drugs; for instance, it is reported to be approximately 100 times more effective than Adriamycin against the MCF-7 breast cancer cell line.[1] The primary measure of this activity is the half-maximal inhibitory concentration (IC50), which denotes the concentration of squamocin required to inhibit the growth of 50% of a cancer cell population.

Table 1: Summary of Squamocin Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| HeLa | Cervical Cancer | Data Not Specified | [2] |

| A549 | Lung Cancer | Data Not Specified | [2] |

| HepG2 | Liver Cancer | Data Not Specified | [2] |

| T24 | Bladder Cancer | Data Not Specified | [2] |

| K562 | Chronic Myeloid Leukemia | Data Not Specified | [2] |

| MCF-7 | Breast Adenocarcinoma | Data Not Specified | [2] |

Note: Specific IC50 values for squamocin were not detailed in the provided search results, though its potent activity is widely cited. The table structure is provided for the inclusion of such data as it becomes available.

Mechanism of Action and Signaling Pathways

The anticancer activity of squamocin is not attributed to a single target but rather to a cascade of cellular events initiated by the disruption of fundamental processes. The core mechanisms identified in initial studies include mitochondrial inhibition, induction of endoplasmic reticulum (ER) stress, and subsequent activation of protein degradation and apoptotic pathways.

Mitochondrial and HSP90α Function Disruption

The primary initiating event in squamocin's mechanism is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] This disruption leads to a significant decrease in ATP production. The cellular energy deficit impairs the function of ATP-dependent chaperones, notably Heat Shock Protein 90 alpha (HSP90α), which is critical for the stability and function of numerous oncogenic proteins.[1]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The impairment of HSP90α function, coupled with reduced ATP levels, triggers significant stress within the endoplasmic reticulum (ER), leading to the accumulation of misfolded proteins. This activates the Unfolded Protein Response (UPR), a state of cellular distress that, if prolonged, shifts from a pro-survival to a pro-apoptotic signal.[1]

Ubiquitin-Proteasome System (UPS) Activation and Oncoprotein Degradation

Squamocin-induced ER stress activates the ER-associated degradation (ERAD) pathway.[1] This leads to the upregulation of specific components of the ubiquitin-proteasome system. A key identified cascade involves the sequential action of the E1 activating enzyme (UBA6), the E2 conjugating enzyme (UBE2Z), and the E3 ligase (FBXW7).[1] This specific ubiquitin cascade targets the oncoproteins EZH2 (Enhancer of zeste homolog 2) and MYC for ubiquitylation and subsequent degradation by the proteasome.[1] The degradation of these key drivers of cancer proliferation is a critical step in squamocin-induced tumor growth arrest.

Induction of Apoptosis and Cell Cycle Arrest

The culmination of mitochondrial dysfunction, ER stress, and oncoprotein degradation leads to the induction of apoptosis. Squamocin has been shown to enhance the activity of caspase-3, a key executioner caspase, and promote the cleavage of Poly (ADP-ribose) polymerase (PARP).[2] Furthermore, squamocin can induce cell cycle arrest, blocking cancer cells in either the G1 or G2/M phase, depending on the cell type, thereby preventing their proliferation.[1][2]

Visualized Signaling Pathways and Workflows

Squamocin's Core Mechanism of Action

References

Methodological & Application

Application Note & Protocol: Squamocin-G Extraction and Purification from Annona squamosa Seeds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Annona squamosa, commonly known as custard apple or sugar apple, is a rich source of annonaceous acetogenins, a class of polyketide natural products.[1] These compounds, particularly those found in the seeds, exhibit a wide range of potent biological activities, including cytotoxic, antitumor, and pesticidal properties.[2][3] Squamocin-G is a prominent bis-tetrahydrofuran acetogenin isolated from Annona squamosa seeds.[4] Its significant bioactivity is largely attributed to its function as a powerful inhibitor of the mitochondrial respiratory chain's Complex I (NADH: ubiquinone oxidoreductase), leading to ATP depletion and inducing apoptosis in cancer cells.[3][5] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Annona squamosa seeds, intended for research and drug discovery applications.

Experimental Protocols

Part 1: Preparation of Plant Material

-

Seed Collection and Drying: Obtain mature seeds from Annona squamosa fruits. Wash the seeds thoroughly with water to remove any remaining pulp and air-dry them at room temperature in a well-ventilated area until they are completely dry.

-

Grinding: Pulverize the dried seeds into a coarse powder using a mechanical grinder.

-

Storage: Store the powdered seed material in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.

Part 2: Extraction of this compound

This protocol describes a liquid-solid extraction followed by solvent-solvent partitioning to obtain a crude extract enriched with acetogenins.

-

Defatting:

-

Macerate the seed powder (e.g., 100 g) in n-hexane or petroleum ether (e.g., 500 mL) for 24-48 hours with occasional stirring. This step removes non-polar fatty acids and oils.

-

Filter the mixture and discard the solvent. Repeat the process two more times to ensure complete removal of lipids.

-

Air-dry the defatted seed powder.

-

-

Active Compound Extraction:

-

Submerge the defatted seed powder in a suitable solvent. Dichloromethane (DCM) is highly effective, yielding a significantly higher concentration of this compound compared to methanol.[6] A typical ratio is 1:10 (w/v) of seed powder to solvent.

-

Perform the extraction using a Soxhlet apparatus or by continuous stirring at room temperature for 24 hours.

-

Filter the extract and collect the filtrate. Repeat the extraction process on the seed residue two more times to maximize yield.

-

-

Concentration:

-

Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a dark, semi-solid crude extract. Annonaceous acetogenins can be sensitive to higher temperatures.[6]

-

Part 3: Chromatographic Purification of this compound

The crude extract is a complex mixture of various acetogenins and other phytochemicals. Column chromatography is employed for the isolation of this compound.

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve a small amount of the crude extract in a minimal volume of the extraction solvent (e.g., DCM).

-

Adsorb this mixture onto a small amount of silica gel and allow it to dry.

-

Carefully load the dried, extract-coated silica gel onto the top of the prepared column.

-

-

Gradient Elution:

-

Elute the column with a solvent gradient of increasing polarity. A common system is starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).[2]

-

Collect fractions of a fixed volume (e.g., 10-20 mL) sequentially.

-

-

Fraction Analysis and Pooling:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).[2] Use a mobile phase similar to the elution solvent (e.g., hexane:ethyl acetate 7:3).

-

Visualize the spots on the TLC plates using a suitable visualizing agent, such as Kedde's reagent, which gives a pinkish-purple spot in the presence of acetogenins.[2]

-

Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.

-

-

Final Purification and Verification:

-

Pool the pure fractions and concentrate them using a rotary evaporator to obtain purified this compound.

-

The identity and purity of the final compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

-

Data Presentation

Table 1: Summary of Key Parameters in this compound Extraction and Purification

| Parameter | Value / Range | Rationale / Reference |

| Starting Material | Dried, powdered seeds of Annona squamosa | Primary source of this compound.[4] |

| Defatting Solvent | n-Hexane or Petroleum Ether | Removes lipids which can interfere with purification.[7][9] |

| Extraction Solvent | Dichloromethane (DCM) or Methanol | DCM extracts show significantly higher this compound content.[6] |

| This compound Content in Crude Extract | 16.29 - 39.65% (in DCM extract) | DCM is ~13 times more efficient than methanol for this compound.[6] |

| 0.76 - 3.91% (in Methanol extract) | ||

| Purification Method | Silica Gel Column Chromatography | Standard method for separating compounds of varying polarity.[2] |

| Mobile Phase System | n-Hexane : Ethyl Acetate (Gradient) | Effective for separating different acetogenin analogues.[2] |

| Analytical Monitoring | Thin Layer Chromatography (TLC) with Kedde's Reagent | Allows for visualization and pooling of acetogenin-containing fractions.[2] |

| Final Analysis | HPLC, LC-MS, NMR | Confirms identity and assesses purity of the isolated compound.[10][11] |

Visualizations

Experimental Workflow

References

- 1. agriculturaljournals.com [agriculturaljournals.com]

- 2. biochemjournal.com [biochemjournal.com]

- 3. biochemjournal.com [biochemjournal.com]

- 4. Annonaceous Acetogenins from the Seeds of Annona squamosa. Adjacent Bis-tetrahydrofuranic Acetogenins [dl.bhu.ac.in]

- 5. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Solvent Extraction and Gas Chromatography-Mass Spectrometry Analysis of Annona squamosa L. Seeds for Determination of Bioactives, Fatty Acid/Fatty Oil Composition, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. bbrc.in [bbrc.in]

Application Notes & Protocols: Quantification of Squamocin-G in Plant Extracts by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squamocin-G, also known as Annonareticin, is a member of the annonaceous acetogenins, a class of potent bioactive compounds isolated from plants of the Annonaceae family, such as Annona squamosa (custard apple). These polyketide-derived natural products have garnered significant interest due to their wide range of biological activities, including potent cytotoxic, antitumor, and neurotoxic effects. The primary mechanism of action for these compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This disruption of cellular energy metabolism ultimately leads to apoptosis.

Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and to support pharmacological and toxicological studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound, along with comprehensive protocols for sample preparation and data analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the described HPLC method for this compound analysis. These values are representative and may vary slightly depending on the specific instrument and laboratory conditions.

Table 1: HPLC Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Repeatability of Injections (%RSD) | < 2.0% |

Experimental Protocols

Extraction of this compound from Plant Material (Annona squamosa seeds)

This protocol describes the extraction of this compound from the seeds of Annona squamosa.

Materials and Reagents:

-

Dried and powdered seeds of Annona squamosa

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Water (deionized or HPLC grade)

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Glass column for chromatography

-

Silica gel (60-120 mesh) for column chromatography

Procedure:

-

Defatting:

-

Macerate 100 g of powdered seeds in 500 mL of hexane for 24 hours at room temperature to remove fatty oils.

-

Filter the mixture and discard the hexane extract.

-

Repeat the hexane extraction two more times to ensure complete defatting.

-

Air-dry the defatted seed powder.

-

-

Extraction of Acetogenins:

-

Extract the defatted seed powder with 500 mL of methanol by maceration for 48 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Solvent Partitioning:

-

Suspend the concentrated methanolic extract in 200 mL of water.

-

Partition the aqueous suspension successively with 3 x 200 mL of dichloromethane.

-

Combine the dichloromethane fractions and evaporate to dryness under reduced pressure to obtain the crude acetogenin-rich extract.

-

-

Silica Gel Column Chromatography (Optional, for purification):

-

Dissolve the crude extract in a minimal amount of dichloromethane.

-

Prepare a silica gel column (slurry packed in hexane).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing this compound.

-

HPLC Quantification of this compound

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Methanol:Water (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[1]

-

Injection Volume: 20 µL.

Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Accurately weigh about 10 mg of the dried plant extract, dissolve it in 10 mL of methanol, and filter through a 0.45 µm syringe filter before injection.

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions in ascending order of concentration to construct a calibration curve.

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and HPLC quantification of this compound.

Signaling Pathway of this compound Induced Cytotoxicity

Caption: this compound inhibits Complex I, leading to apoptosis.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Squamocin-G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squamocin-G, a member of the annonaceous acetogenins, is a class of polyketide natural products isolated from plants of the Annonaceae family. These compounds are well-documented for their potent cytotoxic and antitumor activities. This compound, like other acetogenins, exhibits its biological effects through the inhibition of the mitochondrial electron transport chain. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay, and outlines its mechanism of action.

Mechanism of Action of this compound

This compound is a potent inhibitor of the mitochondrial complex I (NADH-ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[4] The depletion of cellular ATP and increased oxidative stress trigger a cascade of events culminating in programmed cell death, or apoptosis.

This compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[5] This involves the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase-3.[5][6] Activated caspase-3 is responsible for the cleavage of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][6]

Furthermore, this compound can modulate signaling pathways involved in cell survival and death, such as the mitogen-activated protein kinase (MAPK) pathway. It has been observed to activate the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and inhibit the extracellular signal-regulated kinase (ERK), further promoting apoptosis.[5][6] Some studies also suggest that squamocin can induce endoplasmic reticulum (ER) stress, contributing to its cytotoxic effects.[4]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by inference, cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected cancer cell line (e.g., HL-60, MCF-7, HepG2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

96-well flat-bottom cell culture plates

-

Multi-channel pipette

-

Microplate reader

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Also, prepare a vehicle control containing the same final concentration of DMSO as in the highest this compound concentration.

-

-

Treatment of Cells:

-

After the 24-hour incubation, carefully remove the medium from each well.

-

Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

-

Include triplicate wells for the vehicle control (DMSO) and untreated cells (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

-

-

MTT Assay:

-